1,2-Dichloro-3-isopropoxybenzene

描述

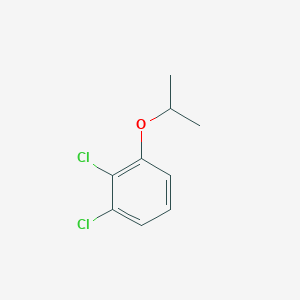

1,2-Dichloro-3-isopropoxybenzene (C₉H₉Cl₂O) is a chlorinated aromatic ether characterized by a benzene ring substituted with two chlorine atoms at the 1- and 2-positions and an isopropoxy group (–OCH(CH₃)₂) at the 3-position. This structural configuration imparts unique physicochemical properties, blending the electron-withdrawing effects of chlorine substituents with the steric and electronic contributions of the alkoxy group.

属性

IUPAC Name |

1,2-dichloro-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCKKKDHQQCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the chlorination of 3-isopropoxybenzene. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride (FeCl3) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the chlorination of 3-isopropoxybenzene in large-scale reactors, followed by purification steps such as distillation and recrystallization to obtain the final product with high purity.

化学反应分析

Types of Reactions: 1,2-Dichloro-3-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of compounds like 1,2-dihydroxy-3-isopropoxybenzene.

Oxidation: Formation of 1,2-dichloro-3-isopropoxybenzaldehyde.

Reduction: Formation of 1,2-dichloro-3-isopropylbenzene.

科学研究应用

1,2-Dichloro-3-isopropoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1,2-Dichloro-3-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the isopropoxy group influence the electron density of the benzene ring, making it reactive towards electrophiles. This reactivity is exploited in various chemical transformations and applications.

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structurally related chlorinated aromatic compounds, emphasizing substituent effects, regulatory status, and inferred properties.

Structural Analogs: Dichlorobenzenes

Dichlorobenzenes (DCBs) are among the closest analogs, differing in substituent positions and absence of the isopropoxy group. Key examples include:

Key Differences:

- Polarity and Solubility: The isopropoxy group in this compound likely enhances solubility in polar organic solvents compared to DCBs, which are predominantly nonpolar.

- Reactivity: The electron-donating isopropoxy group may activate the benzene ring toward electrophilic substitution at the 4- or 5-positions, whereas DCBs are less reactive due to deactivation by chlorine substituents.

Functional Group Variants: Dichloroalkenes and Brominated Analogs

Compounds such as 1,4-Dichloro-2-butene (CAS 764-41-0) and 1,2-Dibromo-3-chloropropane (CAS 96-12-8) highlight the impact of varying functional groups:

Comparison with Target Compound:

- Stability: this compound’s aromatic structure confers greater thermal and oxidative stability compared to aliphatic dichloro compounds like 1,4-Dichloro-2-butene.

- Applications: While halogenated alkanes/alkenes are often used as fumigants or monomers, the target compound’s aromatic-ether hybrid structure suggests niche use in controlled synthesis (e.g., protecting groups or ligand frameworks).

Research Findings and Data Trends

Physicochemical Properties (Inferred)

| Property | This compound | 1,2-Dichlorobenzene | 1,4-Dichlorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~219.1 | 147.0 | 147.0 |

| Boiling Point (°C) | ~250–280 (estimated) | 180 | 174 |

| Melting Point (°C) | <25 (liquid at RT) | -17 | 53 |

| Solubility in Water | Low | Insoluble | Insoluble |

Notes:

- The higher molecular weight and polar alkoxy group in the target compound likely elevate its boiling point relative to DCBs.

- Liquid state at room temperature (inferred) contrasts with solid 1,4-DCB, highlighting plasticity from the isopropoxy group.

生物活性

1,2-Dichloro-3-isopropoxybenzene (CAS Number: 197634-45-0) is an organic compound characterized by its halogenated aromatic structure. It features two chlorine atoms at the 1 and 2 positions and an isopropoxy group at the 3 position of the benzene ring. This unique structure contributes to its chemical reactivity and potential biological activity, which has been the subject of various studies.

- Molecular Formula: C9H10Cl2O

- Molecular Weight: 207.09 g/mol

- Physical State: Liquid at room temperature

The compound can be synthesized through electrophilic aromatic substitution, typically involving the chlorination of 3-isopropoxybenzene using agents like chlorine gas or sulfuryl chloride under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic aromatic substitution. The positioning of the chlorine atoms and the isopropoxy group alters the electron density of the benzene ring, enhancing its reactivity towards nucleophiles and electrophiles.

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial properties. A study evaluated its effects against various bacterial strains and found significant inhibitory activity. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

In vitro assays have demonstrated cytotoxic effects on human tumor cell lines. For instance, studies involving MCF7 (breast cancer) and KB (oral cancer) cell lines showed that exposure to this compound resulted in reduced cell viability, indicating potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 | 15 | 4.5 |

| KB | 12 | 5.0 |

Toxicological Profile

The toxicological profile of this compound has been assessed through various assays. Acute toxicity tests in animal models suggest moderate toxicity levels, necessitating careful handling in laboratory environments. Long-term exposure studies are required to fully understand chronic toxicity effects.

Study on Antiplasmodial Activity

A relevant study investigated the antiplasmodial activity of related compounds in the context of malaria treatment. While direct data on this compound was limited, similar halogenated compounds displayed promising results against Plasmodium falciparum strains. This suggests potential for further exploration of this compound in antimalarial research .

Environmental Impact Studies

Research into the environmental impact of halogenated compounds has highlighted their persistence and bioaccumulation in aquatic systems. The degradation products of such compounds can exhibit varying degrees of toxicity to aquatic organisms, raising concerns about their environmental fate and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。